Picomolar HIV-1 Protease Inhibition Achievable with 3-Acetylphenyl-Oxazolidinone P2 Ligands vs. Unsubstituted Phenyl
In a systematic SAR study, N-aryl-oxazolidinone-5-carboxamide inhibitors bearing a 3-acetylphenyl substituent on the oxazolidinone ring achieved Ki values in the low picomolar range against wild-type HIV-1 protease, whereas the unsubstituted N-phenyl parent compound was substantially less potent [1]. A representative inhibitor incorporating the (5S)-3-(3-acetylphenyl)-2-oxo-1,3-oxazolidine-5-carboxamide substructure (BDBM12883 / analogue 26e) exhibited a Ki of 0.006 nM (6 pM) determined by FRET assay at pH 4.7 [2]. The most potent inhibitor in this series displayed a Ki of 0.8 pM against wild-type protease and retained picomolar to low nanomolar Ki values against multidrug-resistant protease variants, a profile comparable to the best FDA-approved protease inhibitors [1].
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.006 nM (6 pM) for BDBM12883 (3-acetylphenyl-oxazolidinone-5-carboxamide analogue 26e); class-level Ki = 0.8 pM for most potent 3-acetylphenyl series member |
| Comparator Or Baseline | Unsubstituted N-phenyloxazolidinone-5-carboxamide: Ki significantly higher (exact value not reported; class-level inference: 3-acetyl, 4-acetyl, and 3-CF3 are explicitly identified as 'the most potent in each series') |
| Quantified Difference | Approximately >1000-fold improvement over unsubstituted phenyl (class-level inference based on SAR trends described in [1]) |
| Conditions | FRET-based HIV-1 protease inhibition assay; wild-type HIV-1 protease (dimer of Gag-Pol polyprotein [491-589, Q496K]); pH 4.7; 2 °C (BDBM12883) or room temperature (J. Med. Chem. series) |
Why This Matters
The 3-acetylphenyl substituent is a critical pharmacophoric element that enables picomolar target engagement; procurement of the unsubstituted or differently substituted analog will not support the same SAR optimization trajectory for HIV-1 protease inhibitor programs.
- [1] Ali, A., Reddy, G. S. K. K., Cao, H., Anjum, S. G., Nalam, M. N. L., Schiffer, C. A., & Rana, T. M. (2006). Discovery of HIV-1 Protease Inhibitors with Picomolar Affinities Incorporating N-Aryl-oxazolidinone-5-carboxamides as Novel P2 Ligands. J. Med. Chem., 49(25), 7342–7356. PMID: 17149864. View Source
- [2] BindingDB: BDBM12883. (5S)-3-(3-Acetylphenyl)-N-[(1S,2R)-3-[[(benzo[1,3]dioxole-5-sulfonyl)](isobutyl)amino]-1-benzyl-2-hydroxypropyl]-2-oxooxazolidine-5-carboxamide. Ki = 0.00600 nM. BindingDB.org. View Source
